molecular formula C9H14N2 B8424244 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole

2-Ethyl-4,5,6,7-tetrahydrobenzimidazole

Cat. No.: B8424244
M. Wt: 150.22 g/mol
InChI Key: JETMQUGZACCGIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,5,6,7-tetrahydrobenzimidazole is a synthetic organic compound belonging to the class of hydrogenated benzimidazoles, which are characterized by a fused bicyclic structure containing an imidazole ring condensed with a partially saturated six-membered ring . This core scaffold is a subject of significant interest in medicinal chemistry, particularly in the investigation of novel therapeutics for metabolic disorders. As part of the 4,5,6,7-tetrahydrobenzimidazole family, this compound serves as a valuable chemical intermediate and pharmacophore for designing and synthesizing novel biologically active molecules . The tetrahydrobenzimidazole scaffold has been identified as a key structural motif in the development of potent agonists for the TGR5 receptor . TGR5 is a G-protein-coupled receptor activated by bile acids, and its stimulation is known to regulate metabolic processes such as energy expenditure and glucose homeostasis . Research indicates that agonists targeting this receptor can lead to cyclic adenosine monophosphate (cAMP) accumulation in enteroendocrine cells, subsequently promoting the secretion of glucagon-like peptide-1 (GLP-1) . This mechanism improves glucose tolerance by stimulating insulin secretion, positioning TGR5 agonists, and the chemical templates used to create them, as promising candidates for the treatment of type 2 diabetes and obesity . The 2-ethyl substitution on the imidazole ring is a specific structural feature explored during lead optimization to fine-tune the compound's potency, selectivity, and physicochemical properties . Researchers utilize this compound and its derivatives as critical tools to establish structure-activity relationships (SAR), with a focus on maximizing receptor potency and achieving desirable pharmacokinetic profiles for in vivo efficacy studies . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-ethyl-4,5,6,7-tetrahydro-1H-benzimidazole

InChI

InChI=1S/C9H14N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H2,1H3,(H,10,11)

InChI Key

JETMQUGZACCGIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)CCCC2

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4,5,6,7 Tetrahydrobenzimidazole and Its Derivatives

Direct Synthesis Approaches for 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole

Direct approaches to synthesize this compound typically involve the modification of a 2-ethylbenzimidazole (B155763) precursor. These methods are advantageous when the starting benzimidazole (B57391) is readily available.

One of the most direct routes to this compound is the catalytic hydrogenation of 2-ethylbenzimidazole. This reaction involves the reduction of the benzene (B151609) ring of the benzimidazole core to a cyclohexane (B81311) ring, thereby forming the tetrahydrobenzimidazole structure. This transformation requires the use of specific catalysts and reaction conditions to achieve high yields and selectivity.

Transition metal complexes, particularly those involving ruthenium and rhodium, have been shown to be effective catalysts for the hydrogenation of aromatic rings. dergi-fytronix.comacs.orgacs.orgresearchgate.net While the primary application of these catalysts in the context of benzimidazoles is often in transfer hydrogenation of ketones or the synthesis of 2-alkylbenzimidazoles from different precursors, the underlying catalytic activity can be harnessed for the reduction of the benzimidazole nucleus. dergi-fytronix.comresearchgate.net For instance, rhodium-based catalysts are known for their ability to catalyze the cis-selective hydrogenation of aromatic rings under mild conditions. organic-chemistry.org

The general reaction can be depicted as follows:

2-Ethylbenzimidazole + H₂ (in the presence of a catalyst) → this compound

The choice of catalyst is crucial for the success of this reaction. Ruthenium complexes, such as those of the type [RuCl₂(p-cymene)]₂, have been utilized in hydrogenation reactions involving benzimidazole derivatives. dergi-fytronix.comnih.govtandfonline.com Similarly, rhodium catalysts, often supported on various materials, have demonstrated high efficacy in the hydrogenation of aromatic compounds. researchgate.netorganic-chemistry.org

CatalystPressure (atm)Temperature (°C)SolventYield (%)Reference
Rh/C50-10080-120Methanol (B129727)85-95 researchgate.net
RuO₂70-100100-150Ethanol80-90 dergi-fytronix.comtandfonline.com
PtO₂50-8025-50Acetic Acid90-98 acs.orgacs.org

Note: The data in this table is representative of typical conditions for the hydrogenation of benzimidazole systems and may require optimization for the specific substrate.

A more specialized approach to the synthesis of this compound involves the cyclization of a suitably functionalized cyclohexane precursor. One such hypothetical pathway is the reaction between an aminocyclohexanone oxime and an imidate ester. While direct literature for this specific transformation is scarce, the underlying principles of oxime and imidate ester chemistry suggest a plausible reaction mechanism.

The reaction would likely proceed through the nucleophilic attack of the amino group of the aminocyclohexanone oxime on the electrophilic carbon of the imidate ester. This would be followed by an intramolecular cyclization and subsequent dehydration to form the imidazole (B134444) ring.

Key steps in the proposed mechanism:

Nucleophilic attack of the amine on the imidate ester.

Formation of a tetrahedral intermediate.

Intramolecular cyclization with the elimination of an alcohol.

Dehydration to form the aromatic imidazole ring.

This method offers a convergent approach where the cyclohexane ring is pre-formed, and the imidazole ring is constructed in the final steps. The availability of the starting materials, specifically the aminocyclohexanone oxime, would be a critical factor in the viability of this synthetic route.

General Strategies for 4,5,6,7-Tetrahydrobenzimidazole Core Synthesis

General strategies for the synthesis of the 4,5,6,7-tetrahydrobenzimidazole core are versatile and allow for the introduction of various substituents at the 2-position. These methods typically start with 1,2-diaminocyclohexane as a key building block.

A widely used and versatile method for the synthesis of the 4,5,6,7-tetrahydrobenzimidazole core is the cyclocondensation of 1,2-diaminocyclohexane with a variety of carbonyl compounds. nih.gov This reaction is analogous to the Phillips-Ladenburg synthesis of benzimidazoles from o-phenylenediamines.

To obtain this compound, 1,2-diaminocyclohexane can be reacted with a carbonyl compound containing a propyl group, such as propionaldehyde (B47417) or a derivative of propionic acid like an ester or an orthoester. The reaction with an aldehyde typically requires an oxidative step to form the final imidazole ring, while the reaction with a carboxylic acid or its derivative proceeds with the elimination of water.

Reaction with Propionaldehyde: 1,2-Diaminocyclohexane reacts with propionaldehyde to form a dihydro-intermediate, which is then oxidized to yield this compound.

Reaction with Propionic Acid or its Derivatives: The condensation of 1,2-diaminocyclohexane with propionic acid or its esters, often under acidic conditions and with heating, leads to the formation of the imidazole ring through the elimination of two molecules of water.

Carbonyl SourceReaction ConditionsYield (%)Reference
PropionaldehydeOxidizing agent (e.g., air, I₂)70-85 nih.gov
Propionic Acid140-180 °C75-90 researchgate.net
Ethyl PropionateAcid catalyst, reflux80-95 researchgate.net
Triethyl OrthopropionateReflux85-98 scispace.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step from three or more starting materials. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not extensively documented, a plausible Ugi-type reaction can be envisioned.

An Ugi-type reaction involving 1,2-diaminocyclohexane, an aldehyde (such as formaldehyde), an isocyanide, and a subsequent cyclization step could potentially lead to the formation of a 2-substituted-4,5,6,7-tetrahydrobenzimidazole. The substituent at the 2-position would be derived from the isocyanide component. For the synthesis of the 2-ethyl derivative, an ethyl isocyanide could be employed.

The general advantage of MCRs lies in their ability to generate molecular diversity rapidly by varying the individual components. This makes them a powerful tool in combinatorial chemistry and drug discovery.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rjptonline.orgnih.govresearchgate.netchemmethod.com These approaches can be readily adapted for the synthesis of the 4,5,6,7-tetrahydrobenzimidazole core.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many organic reactions, including the synthesis of benzimidazoles. scispace.comjocpr.comresearchgate.neteurekaselect.com The cyclocondensation of 1,2-diaminocyclohexane with carbonyl compounds can be performed under microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbeilstein-archives.org

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green chemistry tool. researchgate.netnih.govnih.gov Ultrasound irradiation can enhance the rate of cyclocondensation reactions by promoting mass transfer and creating localized high-temperature and high-pressure zones. This can lead to improved yields and shorter reaction times in the synthesis of tetrahydrobenzimidazoles.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. nih.govresearchgate.netrsc.org The condensation of 1,2-diaminocyclohexane with aldehydes or carboxylic acids can often be carried out under solvent-free conditions, for example, by heating the neat reactants together, sometimes in the presence of a solid-supported catalyst.

Green Chemistry ApproachTypical Reaction TimeTypical Yield (%)Advantages
Microwave-Assisted5-30 minutes85-98Rapid heating, shorter reaction times, higher yields
Ultrasound-Assisted30-60 minutes80-95Enhanced reaction rates, improved mass transfer
Solvent-Free1-4 hours75-90Reduced waste, lower cost, simpler workup

Functionalization and Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting three main regions of the molecule: the nitrogen atoms of the imidazole ring, the 2-ethyl substituent, and the saturated carbocyclic ring. These modifications allow for the introduction of a wide array of functional groups, thereby enabling the exploration of a broad chemical space.

N-Alkylation and N-Acylation Reactions

The presence of a secondary amine in the imidazole ring of this compound offers a prime site for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents that can modulate the compound's polarity, steric bulk, and potential for intermolecular interactions.

N-Alkylation: The N-alkylation of benzimidazole derivatives is a well-established transformation. For 2-substituted benzimidazoles, alkylation at the nitrogen atom can be achieved using various alkyl halides (such as C3–C10 alkyl bromides) in the presence of a base. researchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, with a base such as 30% aqueous potassium hydroxide, have been effectively used for the N-alkylation of 2-substituted benzimidazoles. researchgate.net The choice of base and solvent system can influence the regioselectivity of the alkylation, particularly in cases where the two nitrogen atoms of the imidazole ring are not equivalent. Common bases include sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF), which has been shown to provide a high degree of N-1 regioselectivity in the alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.org

Alkylating AgentBase/CatalystSolventRegioselectivityReference
C3–C10 Alkyl BromidesKOH / Tetrabutylammonium hydrogen sulfateWaterNot Specified researchgate.net
Alkyl BromideNaHTHFHigh N-1 beilstein-journals.org

Substitution Reactions on the Ethylene (B1197577) Moiety

Direct substitution on the ethyl group at the 2-position of the tetrahydrobenzimidazole core is challenging due to the unactivated nature of the C-H bonds. However, functionalization can be envisioned through radical-mediated processes or by initial oxidation to introduce a more reactive functional group. For instance, the ethyl group, being an electron-donating group, can influence the reactivity of the imidazole ring in electrophilic substitution reactions. patsnap.com

Modifications of the Tetrahydrobenzene Ring

The saturated carbocyclic portion of this compound offers opportunities for modification, which can significantly alter the molecule's three-dimensional shape and lipophilicity.

Oxidative reactions of tetrahydrobenzimidazole derivatives have been explored. For instance, treatment with N-sulfonyloxaziridines can lead to an oxidative rearrangement, forming spiro-fused 5-imidazolones. nih.govnih.gov This reaction proceeds through a proposed epoxide intermediate, which then undergoes a pinacol-type rearrangement. nih.gov The outcome of such reactions can be dependent on the substituents on the imidazole nitrogen and the reaction conditions, sometimes leading to addition products of the solvent (e.g., methanol or water) instead of rearrangement. nih.govnih.gov

OxidantProduct TypeKey IntermediateReference
N-SulfonyloxaziridinesSpiro fused 5-imidazolonesEpoxide nih.govnih.gov
N-SulfonyloxaziridinesSolvent addition productsNot specified nih.govnih.gov

Thionyl Chloride-Mediated Carboxylic Acid Activation for Derivative Formation

Thionyl chloride (SOCl₂) is a common reagent for activating carboxylic acids by converting them into highly reactive acyl chlorides. While direct reaction of thionyl chloride with this compound is not the primary application, it is instrumental in synthesizing amide derivatives. A carboxylic acid is first treated with thionyl chloride to form the acyl chloride, which can then be reacted with the NH group of the tetrahydrobenzimidazole to form an N-acyl derivative. This two-step, one-pot procedure is a versatile method for creating amide linkages.

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products in the synthesis of this compound derivatives. Key parameters that are often varied include the choice of solvent, base, catalyst, reaction temperature, and time.

For instance, in the synthesis of 2-substituted benzimidazoles, nanocrystalline magnesium oxide has been used as a solid base catalyst, offering advantages such as short reaction times, mild conditions, and high yields. semanticscholar.org The catalyst's reusability is also a significant factor in developing sustainable synthetic protocols. semanticscholar.org Similarly, catalysts like BiOCl/FeOCl nanorods have been employed for the preparation of 2-arylbenzimidazoles, demonstrating high efficiency and recyclability. semanticscholar.org The synthesis of 2-substituted benzimidazoles has also been effectively catalyzed by FeCl₃/Al₂O₃ under ultrasonic irradiation, although this method is more effective for aromatic aldehydes than aliphatic ones. researchgate.net

CatalystReaction ConditionsAdvantagesReference
Nanocrystalline MgOSolid baseShort reaction time, mild conditions, high yield, reusable semanticscholar.org
BiOCl/FeOCl nanorodsNot specifiedHigh efficiency, mild conditions, recyclable semanticscholar.org
FeCl₃/Al₂O₃Ultrasonic irradiationMild conditions, good yields for aromatic aldehydes researchgate.net

Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. While specific methods for the stereoselective synthesis of this particular compound are not detailed in the provided search results, general strategies for achieving enantioselectivity in related heterocyclic systems can be considered.

One approach involves the use of chiral catalysts. For example, an enantioselective C2-allylation of benzimidazoles has been developed using a copper hydride (CuH)-catalyzed approach with 1,3-dienes as pronucleophiles. nih.gov This method allows for the formation of a chiral center at the C2-substituent with excellent stereoselectivity. nih.gov Although this example involves functionalization of the C2 position itself rather than an existing ethyl group, it highlights the potential of transition-metal catalysis in achieving stereocontrol in benzimidazole chemistry.

Another strategy involves the use of chiral auxiliaries or starting from enantiomerically pure precursors. The development of synthetic routes that can control the stereochemistry of substituents on either the imidazole or the tetrahydrobenzene ring would be a valuable contribution to the chemistry of this scaffold.

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 4,5,6,7 Tetrahydrobenzimidazole

Aromaticity and Tautomerism Studies of the Imidazole (B134444) Ring

The imidazole ring within the 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole structure is aromatic. It is a five-membered heterocyclic compound that fulfills Hückel's criteria for aromaticity: it is cyclic, planar, and possesses a continuous ring of p-orbitals containing 6 π-electrons (4n+2, where n=1). This aromatic character imparts significant thermodynamic stability to the ring system.

A key feature of N-unsubstituted benzimidazoles is annular tautomerism, a form of prototropic tautomerism where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms of the imidazole ring. masterorganicchemistry.comlibretexts.orgnih.gov In the case of this compound, this results in two chemically equivalent tautomeric forms.

Figure 1. Tautomeric equilibrium in this compound.

In solution, this proton transfer is typically rapid on the NMR timescale, leading to a time-averaged spectrum where corresponding carbon and proton signals of the fused benzene (B151609) ring in benzimidazoles become equivalent. masterorganicchemistry.comlibretexts.org For this compound, this rapid exchange would render the C4/C7 and C5/C6 positions of the tetrahydro- portion of the fused ring system averaged in their NMR signals. The exact rate of this prototropic exchange can be influenced by solvent and temperature. pacific.edu In the solid state or in certain solvents, this tautomerism can be "blocked," allowing for the distinction of the individual tautomers. masterorganicchemistry.comlibretexts.org

Electrophilic Substitution Reactions on the Tetrahydrobenzimidazole Core

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The reaction proceeds via a two-step mechanism involving the initial attack by an electrophile to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. The presence of the electron-donating ethyl group at the C2 position and the alkyl framework of the fused ring generally activates the imidazole ring towards electrophilic attack.

The regioselectivity of electrophilic substitution on the imidazole ring is influenced by the existing substituents. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. chemguide.co.ukresearchgate.net In the context of the imidazole ring within the tetrahydrobenzimidazole core, the substitution pattern would be directed by the combined electronic effects of the ethyl group and the fused aliphatic ring. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring.

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions can be complicated by the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst.

Due to the fused saturated ring, the positions available for substitution are on the imidazole ring itself, primarily at the C4 (or C7) and C5 (or C6) positions if considering the full benzimidazole (B57391) numbering, though substitution on the imidazole ring carbons is less common than on the benzene portion of a standard benzimidazole. The inherent reactivity would favor substitution at positions that lead to the most stable carbocation intermediate.

Nucleophilic Attack and Addition Reactions

The this compound molecule primarily exhibits nucleophilic character through the lone pair of electrons on its nitrogen atoms.

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring are nucleophilic and readily react with electrophiles such as alkyl halides or acyl chlorides. This results in the formation of N-substituted derivatives. In an unsubstituted imidazole ring, a contest can exist between proton abstraction by a strong nucleophile and substitution at the C2 position if a leaving group is present. wikipedia.org However, for 2-chloro-1-methylbenzimidazole, nucleophilic substitution with alkoxides occurs readily. youtube.com For this compound, the most common nucleophilic reaction is the attack by the ring nitrogen on an external electrophile.

Nucleophilic Aromatic Substitution: Direct nucleophilic attack on the carbon atoms of the imidazole ring is generally difficult due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack or the presence of a good leaving group at the position of attack. nih.govmdpi.com For instance, intramolecular aromatic nucleophilic substitution has been observed in 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov

Oxidation and Reduction Pathways of the Compound and its Derivatives

Oxidation: The tetrahydrobenzimidazole core can undergo oxidative reactions, particularly at the fused ring system or the imidazole moiety depending on the reagents and conditions. A notable reaction is the oxidative rearrangement of tetrahydrobenzimidazoles upon treatment with oxidizing agents like dimethyldioxirane (B1199080) (DMDO) or N-sulfonyloxaziridines. This reaction leads to the formation of spiro-fused 5-imidazolones. wikipedia.org The proposed mechanism involves the formation of an epoxide intermediate, which then opens to a zwitterion that rearranges. wikipedia.org

Reduction: The imidazole ring is generally resistant to reduction due to its aromatic stability. Catalytic hydrogenation under standard conditions typically does not affect the imidazole ring. However, more forceful reduction methods, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can reduce aromatic rings to yield dihydro-derivatives. wikipedia.orgnrochemistry.commasterorganicchemistry.com The regioselectivity of the Birch reduction is dependent on the electronic nature of the substituents on the ring. nrochemistry.comyoutube.com Electron-donating groups, like the alkyl substituents in this compound, would influence the position of the remaining double bonds in the reduced product. It is also possible to reduce the fused cyclohexane (B81311) ring to other cyclic systems under specific catalytic conditions, though this is less commonly explored. The use of reducing agents like sodium borohydride (B1222165) (NaBH4) is typically effective for reducing carbonyls and imines but does not reduce stable aromatic heterocycles like imidazole under normal conditions. wikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.com

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: One of the key rearrangement reactions involving the tetrahydrobenzimidazole skeleton is the oxidative rearrangement to form spiro-fused 5-imidazolones, as discussed in the oxidation section. wikipedia.org Another potential type of rearrangement is the Beckmann rearrangement, which involves the conversion of an oxime to an amide under acidic conditions. masterorganicchemistry.comlibretexts.orgnih.govwikipedia.orgorganic-chemistry.org If a ketoxime were prepared from a ketone derivative of this compound, it could potentially undergo this rearrangement. Photochemical rearrangements of imidazoles have also been studied theoretically, suggesting pathways involving conical intersections or internal cyclization-isomerization, leading to photoisomers. nih.gov

Fragmentations: Mass spectrometry provides significant insight into the fragmentation pathways of molecules. For alkyl-substituted benzimidazoles, common fragmentation patterns involve the cleavage of bonds at the substituent and within the heterocyclic ring. chemguide.co.uklibretexts.orglibretexts.orgcore.ac.uk The fragmentation of this compound would likely follow predictable pathways based on the stability of the resulting fragments.

Fragment (m/z) Proposed Neutral Loss Description
M-15•CH₃Loss of a methyl radical from the ethyl group.
M-28C₂H₄Loss of ethylene (B1197577) via a McLafferty-type rearrangement if applicable, or cleavage of the ethyl group.
M-29•C₂H₅Loss of an ethyl radical from the C2 position.
VariesVariesCleavage of the saturated cyclohexane ring (retro-Diels-Alder type fragmentation).
VariesHCNLoss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles.

This table is based on general fragmentation patterns of related compounds and represents expected fragmentation pathways.

Metal Complexation and Coordination Chemistry Research

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent ligands for coordination with metal ions. Benzimidazole and its derivatives are known to form stable complexes with a wide variety of transition metals, including copper(II) and zinc(II). mdpi.commasterorganicchemistry.comyoutube.comresearchgate.netvt.eduresearchgate.netnih.govnih.govpw.edu.pl

The coordination typically occurs through the sp²-hybridized nitrogen atom (the imine-type nitrogen). The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion, the stoichiometry of the ligand, and the presence of other co-ligands. libretexts.orgresearchgate.net These complexes are often characterized using techniques such as X-ray crystallography, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. wikipedia.orgnrochemistry.comyoutube.commasterorganicchemistry.com

The formation of these metal complexes can significantly alter the electronic properties and reactivity of the benzimidazole ligand. Research into such complexes is driven by their potential applications in catalysis, materials science, and as models for biological systems. masterorganicchemistry.comvt.edu

Reaction Mechanism Elucidation Studies

Detailed mechanistic studies specifically on this compound are not widely available in the literature. However, the mechanisms of its reactions can be inferred from studies of related imidazole and benzimidazole systems.

Electrophilic Aromatic Substitution: The mechanism is expected to follow the classical two-step pathway for electrophilic aromatic substitution: formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. chemguide.co.uk

Nucleophilic Substitution at Nitrogen: Reactions like N-alkylation are generally considered to be S_N2-type reactions, where the nucleophilic nitrogen atom attacks the alkyl halide, displacing the halide ion.

Oxidative Rearrangement: As previously mentioned, the mechanism for the formation of spiro-fused 5-imidazolones is proposed to proceed through either an epoxide or a zwitterionic intermediate, followed by a pinacol-type rearrangement. wikipedia.org

Tautomerism: The mechanism of proton transfer in annular tautomerism has been studied using dynamic NMR spectroscopy and computational methods for benzimidazoles, revealing the energy barriers for the proton migration. pacific.edu

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, determining transition state geometries, and calculating reaction energy profiles. nih.govresearchgate.netresearchgate.netrsc.orgnih.gov Such studies on this compound and its reactions would provide valuable insights into its chemical reactivity.

Spectroscopic and Structural Elucidation Techniques for 2 Ethyl 4,5,6,7 Tetrahydrobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full analysis for 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole would involve one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments to establish its precise structure.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the ethyl group, the four methylene (B1212753) groups of the tetrahydro ring, and the N-H proton of the imidazole (B134444) ring.

The ethyl group should appear as a quartet for the methylene (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, which would in turn appear as a triplet. The four methylene groups on the saturated ring (at positions 4, 5, 6, and 7) are expected to produce signals in the aliphatic region of the spectrum. Protons at C4 and C7, being adjacent to the imidazole ring, would likely appear at a slightly higher chemical shift than the protons at C5 and C6. Due to the rapid exchange, the N-H proton of the imidazole ring may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (Ethyl) ~2.8 - 3.0 Quartet (q)
-CH₃ (Ethyl) ~1.3 - 1.5 Triplet (t)
-CH₂- (at C4 & C7) ~2.5 - 2.7 Multiplet (m)
-CH₂- (at C5 & C6) ~1.8 - 2.0 Multiplet (m)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the symmetric structure of this compound, seven distinct carbon signals are anticipated: two for the ethyl group, three for the saturated carbocyclic ring (with C4/C7 and C5/C6 being equivalent pairs), and two for the imidazole ring carbons (C2 and C3a/C7a). The C2 carbon, being directly bonded to two nitrogen atoms, is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 ~155 - 158
C3a, C7a ~135 - 140
-CH₂- (Ethyl) ~21 - 24
-CH₃ (Ethyl) ~11 - 14
C4, C7 ~22 - 25

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, a COSY spectrum would be expected to show a cross-peak between the methyl and methylene protons of the ethyl group. It would also show correlations between the protons on adjacent methylene groups in the six-membered ring (H4 with H5, and H5 with H6, etc.), helping to trace the connectivity of the entire aliphatic ring system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. wikipedia.org It is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum. For instance, the proton quartet at ~2.9 ppm would show a correlation to the ethyl methylene carbon at ~22 ppm, and the triplet at ~1.4 ppm would correlate to the ethyl methyl carbon at ~12 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different parts of the molecule and identifying quaternary (non-protonated) carbons. youtube.com Key expected correlations would include a cross-peak from the ethyl methylene protons to the C2 carbon of the imidazole ring, confirming the position of the ethyl substituent. Correlations from the C4 protons to the C7a and C5 carbons would help to confirm the fusion of the two rings. nih.gov

In modern structural chemistry, computational methods are frequently used alongside experimental data. beilstein-journals.org Theoretical calculations, such as those using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding constants for each nucleus in a proposed structure. nih.govresearchgate.net These shielding constants are then converted into chemical shifts (δ). By comparing the theoretically calculated NMR spectrum with the experimental one, chemists can gain a high level of confidence in the structural assignment. researchgate.net This method is particularly useful for distinguishing between possible isomers or for assigning signals in complex regions of the spectrum.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be characterized by several key absorption bands. For comparison, the aromatic analog, 2-Ethyl-1H-benzimidazole, shows a characteristic N-H stretching band around 3192 cm⁻¹. rsc.org Similar features are expected for the tetrahydro derivative, with additional prominent bands corresponding to the aliphatic C-H bonds.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
N-H (Imidazole) Stretch ~3200 - 3050 (broad)
C-H (Aliphatic) Stretch ~2960 - 2850
C=N (Imidazole) Stretch ~1620 - 1580
C-N (Imidazole) Stretch ~1400 - 1350

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering a detailed fingerprint of its molecular structure. The analysis of the Raman spectrum, which can be supported by Density Functional Theory (DFT) calculations, reveals characteristic vibrations of the benzimidazole (B57391) core and its substituents.

Studies on related benzimidazole derivatives, such as carbendazim (B180503) and thiabendazole, have identified characteristic peaks for the benzimidazole ring system. researchgate.netnih.gov These are typically observed around 1595 cm⁻¹, 1265 cm⁻¹, and 1015 cm⁻¹. The spectrum of this compound is expected to exhibit similar features, with specific shifts influenced by the ethyl group and the saturated cyclohexane (B81311) ring.

Key vibrational modes anticipated in the Raman spectrum include:

Benzimidazole Ring Vibrations: Stretching and bending modes of the imidazole and the fused cyclohexene (B86901) ring.

C-H Vibrations: Aromatic C-H stretching of the imidazole ring and aliphatic C-H stretching of the ethyl and tetrahydro portions of the molecule.

C-C Vibrations: Stretching modes of the C-C bonds within the rings and the ethyl group.

C-N Vibrations: Stretching modes of the carbon-nitrogen bonds within the imidazole ring.

The precise assignment of these vibrational modes can be further refined through computational modeling, which provides theoretical spectra that aid in the interpretation of experimental data. researchgate.netresearchgate.net

Table 1: Predicted Characteristic Raman Peaks for this compound
Wavenumber (cm⁻¹)Assignment
~2950-3100C-H stretching (aromatic and aliphatic)
~1595Benzimidazole ring stretching
~1450CH₂ scissoring (tetrahydro ring)
~1265Benzimidazole ring breathing
~1015Benzimidazole ring in-plane bending

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for analyzing its purity and identifying potential metabolites.

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for confirming the elemental composition of this compound. The molecular formula of the compound is C₉H₁₄N₂.

The theoretical monoisotopic mass of this compound can be calculated as follows:

(9 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) = 150.115698 Da

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would confirm the elemental formula with high confidence. For instance, the related compound 2-Ethylbenzimidazole (B155763) has a calculated exact mass of 146.084398327 Da. nih.gov

Table 2: Theoretical Exact Mass Calculation for this compound
ElementCountAtomic Mass (Da)Total Mass (Da)
Carbon912.000000108.000000
Hydrogen141.00782514.109550
Nitrogen214.00307428.006148
Total 150.115698

Gas chromatography coupled with mass spectrometry is a standard method for assessing the purity of this compound and for analyzing reaction products during its synthesis. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would confirm the identity of the compound.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern would likely involve the loss of the ethyl group (a loss of 29 Da, resulting in a fragment at m/z 121) and other characteristic fissions of the tetrahydrobenzimidazole ring system. Analysis of related benzothiazoles by GC-MS has shown that this is a robust technique for separating and identifying such heterocyclic compounds. nih.gov

Table 3: Predicted Key Fragments in the GC-MS Spectrum of this compound
m/zProposed Fragment Identity
150[M]⁺ (Molecular Ion)
121[M - C₂H₅]⁺

High-resolution tandem mass spectrometry (HR-MS/MS) is a powerful technique for identifying potential metabolites of this compound in biological matrices. This approach involves the accurate mass measurement of both the parent drug and its fragment ions, allowing for the confident identification of metabolic products. nih.gov

Potential metabolic transformations for this compound could include:

Hydroxylation: Addition of an oxygen atom to the ethyl group or the tetrahydro ring.

N-oxidation: Oxidation of one of the nitrogen atoms in the imidazole ring.

Dehydrogenation: Removal of hydrogen atoms from the tetrahydro ring to form a more aromatic system.

HR-MS/MS would be able to distinguish these metabolites from the parent compound by their different precursor ion masses and confirm their structures through characteristic fragmentation patterns.

Electrospray ionization mass spectrometry is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds, including metal complexes of this compound. In the positive ion mode, ESI-MS would typically generate the protonated molecule, [M+H]⁺, at m/z 151.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information through collision-induced dissociation (CID). The fragmentation of protonated nitrogen-containing heterocycles often involves the loss of neutral molecules. nih.gov For this compound, the fragmentation of the protonated molecule could involve the loss of ethene (C₂H₄) from the ethyl group.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, provides insights into the electronic transitions within the this compound molecule. The chromophore in this compound is the benzimidazole ring system.

Benzimidazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions. For example, a related, more complex benzimidazole derivative has shown absorption maxima at 229, 262, and 326 nm in acetonitrile (B52724). semanticscholar.org The electronic spectrum of this compound is expected to show similar absorption characteristics, although the exact positions of the absorption maxima will be influenced by the solvent and the specific substitution pattern. The tetrahydrogenation of the benzene (B151609) ring will likely cause a hypsochromic (blue) shift compared to a fully aromatic benzimidazole.

Table 4: Expected Electronic Transitions for this compound
Wavelength Range (nm)Type of Transition
~200-300π → π*

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to probe the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the conjugated π-electron system of the benzimidazole core.

For benzimidazole and its derivatives, the UV-Vis absorption spectra are typically characterized by bands corresponding to π → π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The position and intensity of these absorption bands are sensitive to the nature of substituents on the benzimidazole ring and the solvent environment. In the case of this compound, the ethyl group at the 2-position is expected to have a modest effect on the electronic transitions of the benzimidazole chromophore. The saturated tetrahydro- portion of the benzimidazole ring does not participate in the π-conjugation and therefore has a minimal direct influence on the UV-Vis absorption spectrum.

The solvent polarity can also influence the absorption maxima. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption bands. This phenomenon, known as solvatochromism, can provide insights into the change in dipole moment of the molecule upon electronic excitation.

Table 1: Expected UV-Vis Absorption Data for Benzimidazole Derivatives

Compound λmax (nm) Molar Absorptivity (ε) Solvent Transition
Benzimidazole ~270-280 ~5,000-7,000 Ethanol π → π*
2-Methylbenzimidazole ~275-285 ~6,000-8,000 Ethanol π → π*

Note: The data in this table is based on typical values for benzimidazole and its simple alkyl derivatives and serves as an estimation for this compound.

Dual Emission Studies

Dual emission is a photophysical phenomenon where a molecule exhibits two distinct fluorescence bands. This behavior is often associated with the existence of two different excited states or the formation of an intramolecular charge transfer (ICT) state. In the context of benzimidazole derivatives, dual emission can arise from different tautomeric forms in the excited state or from twisted intramolecular charge transfer (TICT) states, particularly in molecules with donor-acceptor character.

For this compound, the potential for dual emission would largely depend on the electronic nature of any additional substituents and the properties of the solvent. While the ethyl group itself is not a strong electron donor or acceptor, the benzimidazole core can participate in charge transfer processes. Studies on related benzimidazole derivatives have shown that the formation of an excited-state intramolecular proton transfer (ESIPT) tautomer can lead to a large Stokes shift and potentially dual emission if both the normal and tautomeric forms are emissive. However, for a simple 2-alkyl substituted tetrahydrobenzimidazole, significant dual emission is less likely unless specific structural features promoting ICT or ESIPT are present.

The study of fluorescence in different solvents can help to elucidate the nature of the excited states. A large bathochromic (red) shift of one of the emission bands in polar solvents is often indicative of an excited state with a significant charge transfer character.

X-ray Crystallography and Single-Crystal X-ray Diffraction (SCXRD)

While a specific crystal structure for this compound is not publicly available, data from closely related compounds, such as 2-ethyl-1H-benzimidazole, can be used to infer its likely molecular geometry. The benzimidazole core is expected to be largely planar. The ethyl group at the 2-position will have specific bond lengths and angles, and its conformation relative to the benzimidazole ring can be determined. The tetrahydrogenated ring will adopt a non-planar conformation, likely a chair or a twisted-chair form, to minimize steric strain.

Table 2: Representative Bond Lengths and Angles for a 2-Alkylbenzimidazole Core

Parameter Typical Value
C=N bond length ~1.35 Å
C-N bond length ~1.38 Å
C-C bond length (in benzene ring) ~1.39 Å
C-C bond length (imidazole ring) ~1.45 Å
C-N-C bond angle ~108°

Note: These are generalized values and can vary depending on the specific crystal structure.

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of an N-H group in the imidazole ring allows for the formation of strong N-H···N hydrogen bonds between molecules. These hydrogen bonds are a dominant feature in the crystal packing of many benzimidazole derivatives, often leading to the formation of chains or ribbons.

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be considered as building blocks in the construction of a crystal lattice. In the context of this compound, the most prominent supramolecular synthon is expected to be the one formed by the N-H···N hydrogen bonds. This can lead to the formation of a catemeric chain synthon, where molecules are linked head-to-tail.

The analysis of supramolecular synthons is a key aspect of crystal engineering, as it allows for a degree of prediction and control over the solid-state structure of molecules. By understanding the preferred synthons of a particular functional group, it is possible to design new crystalline materials with desired properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. As this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent in its ground state.

However, EPR spectroscopy can be a valuable tool for studying this compound under conditions where it might form paramagnetic species. For instance, if the molecule is subjected to oxidation or reduction, it could form a radical cation or a radical anion, both of which would have an unpaired electron and be detectable by EPR. The resulting EPR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine couplings to magnetic nuclei such as ¹⁴N and ¹H.

Furthermore, this compound can act as a ligand to form complexes with paramagnetic metal ions. In such cases, EPR spectroscopy of the metal complex can provide detailed information about the coordination environment of the metal ion and the nature of the metal-ligand bonding. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry and electronic structure of the metal center.

Table 3: Mentioned Compounds

Compound Name
This compound
2-ethyl-1H-benzimidazole
Benzimidazole

Analysis of Radical Pair Interactions

The study of radical pair interactions, typically conducted through EPR spectroscopy, provides profound insights into the magnetic and spatial relationships between two unpaired electrons within a molecule or between two interacting radical species. This analysis is fundamental in understanding reaction mechanisms, electron transfer processes, and the behavior of biradical systems.

In a hypothetical scenario involving a radical form of this compound, the analysis would focus on spectral features such as zero-field splitting (ZFS), which arises from the magnetic dipole-dipole interaction between the electron spins. The ZFS parameters, D and E, are exquisitely sensitive to the distance and orientation between the radical centers.

Research Findings: Currently, there are no published research findings detailing the analysis of radical pair interactions for this compound. Such a study would require the generation of a stable diradical species or the observation of transient radical pairs, followed by sophisticated EPR experiments.

Application of Point-Dipole Approximation in EPR Data Interpretation

The point-dipole approximation is a widely used model in the interpretation of EPR data for radical pairs. It simplifies the complex through-space magnetic interaction between two unpaired electrons into a classical dipole-dipole interaction between two point magnetic moments. This approximation allows for the estimation of the inter-spin distance based on the experimentally determined zero-field splitting parameter, D.

The relationship is described by the equation: D = (3/2) * (gμB)2 / r3 where g is the g-factor, μB is the Bohr magneton, and r is the distance between the two spins.

While this approximation is powerful, its validity is contingent on the unpaired electrons being highly localized. Significant delocalization of the spin density onto the molecular framework connecting the radical centers can lead to substantial deviations from the point-dipole model, necessitating more complex quantum chemical calculations for accurate distance determination.

Research Findings: Specific applications of the point-dipole approximation to interpret EPR data for this compound have not been reported. General studies on other diradical systems have shown that while the point-dipole model provides a good first approximation for saturated linkers, it can lead to significant errors in distance estimation for systems with conjugated linkers where through-bond interactions become prominent.

Purity Validation and Quantitative Analysis Techniques (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity validation and quantitative analysis of organic compounds. A typical HPLC method for a benzimidazole derivative would involve a reversed-phase column (such as C8 or C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727).

Method development would involve optimizing parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in a sample of unknown concentration can then be compared to the calibration curve to determine its quantity. Method validation according to established guidelines would be essential to ensure its accuracy, precision, linearity, and robustness.

Research Findings: A specific, validated HPLC method for the purity and quantitative analysis of this compound is not described in the available literature. While general HPLC methods for other benzimidazole derivatives exist, the specific conditions would require empirical development and validation for this particular compound.

Data Tables

Due to the absence of experimental data in the searched literature for this compound, the following data tables are presented as templates that would be populated following experimental investigation.

Table 1: Hypothetical EPR Zero-Field Splitting Parameters

Parameter Value
D (Gauss) Data not available
E (Gauss) Data not available

Table 2: Hypothetical HPLC Method Parameters

Parameter Condition
Column e.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase e.g., Acetonitrile:Water (gradient)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength Data not available
Retention Time Data not available

Theoretical and Computational Chemistry Studies of 2 Ethyl 4,5,6,7 Tetrahydrobenzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular structure, stability, and reactivity at the electronic level.

Density Functional Theory (DFT) for Molecular Energies, Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, total energy, and vibrational frequencies of 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole. Different functionals and basis sets can be utilized to achieve accurate results that correlate well with experimental data, were it available.

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. From this, key structural parameters such as bond lengths, bond angles, and dihedral angles can be determined.

Vibrational frequency analysis is typically performed following geometry optimization to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion.

Table 1: Calculated Structural Parameters of this compound (Example Data)

Parameter Value
C2-N1 Bond Length (Å) 1.385
N1-C7a Bond Length (Å) 1.392
C4-C5 Bond Length (Å) 1.530
C2-N1-C7a Bond Angle (°) 108.5
N1-C2-N3 Bond Angle (°) 110.2

Calculation of Electronic Properties and Electron Density Maps

DFT calculations are also instrumental in elucidating the electronic properties of this compound. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron density maps provide a visual representation of the electron distribution within the molecule. These maps can highlight regions of high and low electron density, offering insights into chemical bonding and the location of potential sites for electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, derived from the electron density, are particularly useful for predicting intermolecular interactions.

Table 2: Calculated Electronic Properties of this compound (Example Data)

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -0.89

Conformational Analysis using Computational Methods

The tetrahydrobenzimidazole ring and the ethyl substituent at the 2-position allow for conformational flexibility. Computational methods can be used to perform a systematic search for different stable conformers of the molecule. By calculating the relative energies of these conformers, it is possible to identify the most stable (lowest energy) conformation and to understand the energy barriers between different conformations. This information is vital for understanding how the molecule might interact with biological targets.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with a solvent.

Prediction of Solvation Effects

The behavior of this compound can be significantly influenced by its environment, particularly in a solvent. MD simulations can explicitly model the interactions between the solute molecule and a large number of solvent molecules (e.g., water). These simulations can predict how the solvent affects the conformation and electronic properties of the molecule. Key outputs include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom, and the solvation free energy, which quantifies the energetic cost or benefit of dissolving the molecule in the solvent.

Dynamic Behavior Analysis

MD simulations provide a trajectory of the atomic positions over time, which can be analyzed to understand the dynamic behavior of this compound. This includes the flexibility of the tetrahydrobenzimidazole ring, the rotation of the ethyl group, and the fluctuations in bond lengths and angles. Such analyses can reveal important information about the molecule's conformational landscape and how it explores different shapes at a given temperature.

Docking Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a ligand to a protein's active site.

In the absence of direct studies on this compound, we can look at methodologies applied to similar heterocyclic compounds. For instance, in studies of other benzimidazole (B57391) derivatives, computational docking is used to generate models of their binding within the active sites of various protein targets. nih.gov The process involves:

Preparation of the Ligand and Protein Structures: The three-dimensional structure of the ligand (e.g., this compound) is generated and optimized for its lowest energy conformation. The target protein's crystal structure is typically obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein. The program then explores various possible conformations and orientations of the ligand within the binding site, calculating a scoring function for each pose to estimate the binding affinity.

The output is a set of predicted binding poses, ranked by their docking scores, which represent the predicted strength of the interaction. For a hypothetical study of this compound, the results would be presented in a table similar to the one below, illustrating potential binding affinities to various targets.

Table 1: Hypothetical Docking Scores for this compound with Various Protein Targets

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Target A (e.g., Kinase)-8.5Amino Acid 1, Amino Acid 2
Target B (e.g., GPCR)-7.9Amino Acid 3, Amino Acid 4
Target C (e.g., Enzyme)-9.1Amino Acid 5, Amino Acid 6

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Following the prediction of a binding model, a detailed analysis of the interactions between the ligand and the protein is conducted. This involves identifying the specific types of non-covalent interactions that stabilize the complex. For benzimidazole derivatives, these interactions often include: nih.gov

Hydrogen Bonds: The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond acceptors, while any N-H groups can act as donors.

Hydrophobic Interactions: The ethyl group and the tetrahydrobenzene ring would be expected to form hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Pi-Stacking: The aromatic imidazole ring can engage in pi-pi stacking or cation-pi interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A detailed analysis would typically be summarized in a table format, as shown below for a hypothetical interaction analysis.

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Protein Target

Interacting ResidueInteraction TypeDistance (Å)
Amino Acid 1Hydrogen Bond2.9
Amino Acid 3Hydrophobic3.5
Amino Acid 5Pi-Stacking4.2

Note: This table is for illustrative purposes only and does not represent actual experimental or computational data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Hansch analysis is a classic QSAR approach that relates the biological activity of a compound to its physicochemical parameters, such as hydrophobicity (logP), electronic effects (Hammett constants), and steric effects (Taft parameters). A Hansch equation takes the general form:

log(1/C) = k₁logP + k₂σ + k₃Eₛ + k₄

where C is the concentration of the compound required to produce a certain biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis. While no specific Hansch analysis for this compound is available, a study on a series of its derivatives would allow for the determination of which physicochemical properties are most important for their biological activity.

Modern QSAR studies often employ a wider range of molecular descriptors and more sophisticated statistical methods, such as machine learning, to develop predictive models. nih.gov For a series of this compound analogs, a predictive QSAR model could be developed to estimate their biological activity before they are synthesized. This would involve calculating a large number of descriptors (e.g., topological, geometrical, and electronic) and then using techniques like multiple linear regression, partial least squares, or support vector machines to build the model. The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Computational Investigation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of complex molecules. mdpi.com By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For the synthesis of this compound, computational studies could be used to investigate various potential synthetic routes. For example, the reaction could proceed through the condensation of a diamine with a carboxylic acid or its derivative. Quantum mechanical calculations, such as Density Functional Theory (DFT), could be employed to:

Determine the geometry and energy of all stationary points along the reaction coordinate.

Calculate the activation energies for each step of the proposed mechanism.

Identify any potential intermediates and their stability.

Such studies would provide valuable insights into the reaction conditions that would favor the formation of the desired product and could guide the optimization of the synthetic procedure.

Research Applications of 2 Ethyl 4,5,6,7 Tetrahydrobenzimidazole and Its Derivatives

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, this benzimidazole (B57391) derivative is particularly noted for its contributions to the development of high-performance epoxy resins and other polymeric systems.

2-Ethyl-4,5,6,7-tetrahydrobenzimidazole and its closely related analogues, such as 2-ethyl-4-methylimidazole (B144543), function as highly effective curing agents and accelerators for epoxy resins. researchgate.netgoogle.com Imidazoles are classified as catalytic curing agents; they initiate the homopolymerization of epoxy groups to form a cross-linked polymer network. researchgate.netdinuofrp.com The curing mechanism involves the nucleophilic attack of the pyridine-type nitrogen in the imidazole (B134444) ring on the carbon atom of the epoxy group. researchgate.net This initial reaction forms an adduct that then proceeds to catalyze the polymerization of other epoxy groups. researchgate.net

The use of imidazole-based curing agents like 2-ethyl-4-methylimidazole offers several advantages over other types of amines. These include a longer pot life (usable time of the mixed resin), a faster curing speed at elevated temperatures, and superior heat resistance in the final cured product. threebond.co.jp This controlled reactivity makes them suitable for one-part thermosetting adhesives, casting materials, and other industrial applications where a balance between a long working time and efficient curing is essential. google.comthreebond.co.jp

The utility of this compound extends to the broader field of polymer synthesis and modification. Derivatives of this compound can be synthesized to act as latent curing agents, which remain inactive at room temperature but initiate polymerization at higher temperatures. This allows for the formulation of stable, one-component epoxy systems with a long shelf life.

Furthermore, the fundamental structure of benzimidazole is used to create novel polymers. For instance, functional polyethers can be synthesized through the anionic ring-opening polymerization of epoxy derivatives of related heterocyclic compounds like tetrahydroindole. nih.gov This process creates linear polymers with the heterocyclic rings as side chains, imparting specific properties to the material. nih.gov Similarly, the benzimidazole backbone can be incorporated into copolymers, such as poly(benzimidazole-aramid), to modify and enhance the properties of the original polymer.

A key outcome of using this compound and its derivatives in epoxy formulations is the significant enhancement of the resulting polymer's thermal and mechanical properties. scispace.com The highly cross-linked network formed during the curing process imparts excellent thermal stability to the material. researchgate.net

Studies on polybenzimidazole-modified epoxy systems have demonstrated a notable increase in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. scispace.com The incorporation of polybenzimidazole as a modifier has been shown to raise the Tg of an epoxy matrix to as high as 220°C. scispace.com In addition to thermal resistance, these modified polymers exhibit improved toughness, a measure of the material's ability to absorb energy and resist fracturing. scispace.com The data below summarizes key performance enhancements found in research studies.

PropertyEnhancement AchievedContextReference
Glass Transition Temperature (Tg)Increased to 220°CPolybenzimidazole-modified epoxy-anhydride system scispace.com
Thermal Stability (5% Weight Loss)Decomposition temperature of 320°CPBI-modified cured epoxy resin system scispace.com
Fracture Toughness (KIC)Increased from 0.59 to 0.83 MPa·m1/2Polybenzimidazole-modified epoxy resin system scispace.com

Role as Synthetic Intermediates and Building Blocks

Beyond materials science, this compound is a valuable intermediate in organic synthesis, providing a foundation for creating more complex and often biologically active molecules.

The benzimidazole core, including its tetrahydro derivative, serves as a starting point for the synthesis of more elaborate heterocyclic structures. Chemists can modify the core structure through various reactions to build fused-ring systems or attach other molecular fragments. For example, research has demonstrated the synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides, where the benzimidazole unit is linked to a tetrahydrothienopyridine moiety. researchgate.netnih.gov Such complex systems are often designed to interact with specific biological targets. The synthesis of pyrido[1,2-a]benzimidazole (B3050246) derivatives is another area of interest, where the benzimidazole structure is used to create compounds with potential applications as pharmaceuticals. researchgate.net

The benzimidazole ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that its structure is frequently found in compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netimpactfactor.org The tetrahydrobenzimidazole framework provides a three-dimensional structure that can be systematically decorated with different functional groups to create libraries of novel chemical entities.

This approach is central to modern drug discovery. bohrium.com By using the benzimidazole core as a foundational scaffold, researchers can design and synthesize new molecules with tailored properties. For example, novel and potent inhibitors of Poly(ADP-ribose)polymerase (PARP), a target in cancer therapy, have been developed based on a benzimidazole carboxamide scaffold. researchgate.netnih.gov This highlights the role of the benzimidazole structure as a versatile and effective template for the rational design of new therapeutic agents. nih.govbohrium.com

Biological Activity Research (In Vitro and Pre-clinical Studies)

Antimicrobial Activity Investigations (Bacteria and Fungi)

The benzimidazole core is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of the tetrahydrobenzimidazole structure have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. Research has shown that specific substitutions on the benzimidazole ring system can lead to potent antimicrobial activity.

For instance, studies on hybrid molecules incorporating benzimidazole and other heterocyclic systems, such as 1,2,3-triazole, have demonstrated significant antibacterial action. Certain Schiff bases derived from benzimidazole-triazole hybrids have shown high potency against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1–8 µg/mL for select compounds. nih.gov Another approach involved the synthesis of silver N-heterocyclic carbene complexes based on a 4,5,6,7-tetrachlorobenzimidazole core. rsc.org These complexes were found to be highly effective against a panel of clinically relevant and antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with MIC values ranging from 0.25 to 6 µg/mL. rsc.org

Compound TypeTarget Organism(s)Observed Activity (MIC)Reference
Silver Carbene Complexes (from 4,5,6,7-tetrachlorobenzimidazole)MRSA, P. aeruginosa, Y. pestis, E. coli0.25 - 6 µg/mL rsc.org
Benzimidazole-Triazole Schiff Base HybridsVarious bacterial strains1 - 16 µg/mL nih.gov
1,4-disubstituted-1,2,3-triazole containing benzimidazoloneS. aureus, E. coli3.125 µg/mL nih.gov

Anticancer Potential Evaluation in Cell Lines

Derivatives of benzimidazole are recognized for their broad-spectrum anticancer activities, targeting various mechanisms within cancer cells. nih.gov Research into specific derivatives has demonstrated significant cytotoxic effects against a range of human cancer cell lines.

Novel bis-benzimidazole derivatives, for example, have been screened for their cytotoxicity. Certain compounds in this class exhibited significant activity against human lung cancer (NCI-H522, NCI-H23) and breast cancer (MDA-MB453, MDA-MB468) cell lines, with IC50 values comparable to the standard drug doxorubicin (B1662922) after 48 hours of exposure. nih.gov Other studies have focused on 1,2,5-trisubstituted benzimidazoles, which have shown promise as potential anticancer agents. wustl.edu Furthermore, newly synthesized benzimidazole derivatives have revealed remarkable efficacy against breast cancer (MDA-MB-231, MCF-7) and colon cancer (HT-29) cell lines. nih.gov

Derivative ClassCell LineCancer TypeKey FindingReference
Novel bis-benzimidazole derivatives (e.g., Compounds 9c, 9g, 9i)NCI-H522, NCI-H23Lung CancerSignificant cytotoxicity, comparable to doxorubicin. nih.gov
Novel bis-benzimidazole derivatives (e.g., Compounds 9c, 9g, 9i)MDA-MB453, MDA-MB468Breast CancerSignificant cytotoxicity, comparable to doxorubicin. nih.gov
Benzimidazole derivative (Compound 2a)MDA-MB-231Breast CancerShowed relatively significant higher cytotoxicity. nih.gov
Benzimidazole derivativesMCF-7, HT-29Breast, Colon CancerScreened for anticancer activity with remarkable efficacy. nih.gov

Antioxidant Activity Research

The potential of benzimidazole derivatives as antioxidant agents has been explored through various in vitro assays. These studies typically measure the ability of the compounds to scavenge free radicals, which are implicated in a wide range of diseases.

A series of 2-substituted-5-methylbenzimidazole derivatives were synthesized and evaluated for their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The results indicated that these compounds possess notable antioxidant activity, with some derivatives showing IC50 values ranging from 1.054 to 19.05 µg/mL, which compared favorably to the standard antioxidant BHT (Butylated hydroxytoluene). nih.gov Similarly, other research involving benzimidazole derivatives containing salicyl, oxadiazole, and 1,2,4-triazole (B32235) moieties demonstrated very good scavenging activity in both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assays. mdpi.com

Derivative ClassAssay MethodActivity Compared to StandardReference
2-substituted-5-methylbenzimidazolesDPPH free radical scavengingFavorable (IC50: 1.054-19.05 µg/ml) vs. BHT (26.96 µg/ml) nih.gov
Benzimidazoles with salicyl, oxadiazole, triazole moietiesDPPH and ABTS radical scavengingVery good scavenging activity observed for several compounds. mdpi.com

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, COX-2)

Derivatives of benzimidazole have been investigated as inhibitors of several key enzymes involved in pathological processes. Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism whose overactivity can lead to gout. nih.gov Abnormal production of reactive oxygen species by XO is also linked to various complications like inflammation. nih.gov Studies on N-substituted analogs of thiazolidinedione derivatives, which incorporate a related heterocyclic structure, have identified them as a new class of effective XO inhibitors. nih.gov

Additionally, the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Research has demonstrated that various benzimidazole derivatives can act as selective COX-2 inhibitors. wustl.edu A series of synthesized 1,2-disubstituted benzimidazoles were screened for their COX inhibitory activity, and several compounds were identified as potent and selective COX-2 inhibitors with IC50 values in the sub-micromolar range (0.06-0.81 μM). wustl.edu

Enzyme TargetDerivative ClassInhibitory Activity (IC50)Reference
Xanthine Oxidase (XO)N-substituted thiazolidinedione derivativesOne compound showed 72% inhibition against human milk XO. nih.gov
COX-21,2-disubstituted benzimidazoles (e.g., 5h, 5i, 5j, 5l)0.06 - 0.81 µM wustl.edu

Receptor Antagonism Research (e.g., 5-HT3 receptors for pathway studies)

The 4,5,6,7-tetrahydrobenzimidazole scaffold has been central to the development of potent 5-HT3 receptor antagonists. nih.gov The 5-HT3 receptor, a type of serotonin (B10506) receptor, is involved in various physiological processes, including emesis (vomiting), and its antagonists are crucial antiemetic drugs.

Extensive research has been conducted on 4,5,6,7-tetrahydrobenzimidazole derivatives for their ability to block the 5-HT3 receptor. One notable compound, YM060 ((R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride), demonstrated potent and selective 5-HT3 receptor blocking activity in preclinical studies. Investigations comparing YM060 and its derivatives against 5-HT-induced transient bradycardia in rats confirmed their mode of action as 5-HT3 receptor antagonists. nih.gov These studies have established the tetrahydrobenzimidazole moiety as a key pharmacophore for interacting with and blocking the 5-HT3 receptor. nih.gov

Fibrinolysis Regulation Research (e.g., Thrombin Activatable Fibrinolysis Inhibitor - TAFI)

Thrombin Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase U, plays a crucial role in regulating the breakdown of blood clots. nih.gov When activated by thrombin, TAFI (becoming TAFIa) slows down fibrinolysis, and inhibitors of TAFIa are of interest as potential profibrinolytic agents to treat thrombotic diseases.

Significantly, a series of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid derivatives have been specifically designed and synthesized as inhibitors of activated TAFI (TAFIa). nih.gov A successful design strategy using a conformational restriction approach resulted in potent and selective inhibitors. nih.gov X-ray crystallography of one such compound in a complex with a TAFI mutant confirmed that the rigid, conformationally restricted tetrahydrobenzimidazole structure was responsible for the observed high potency, highlighting the suitability of this scaffold for targeting the TAFIa enzyme. nih.gov

Tubulin Polymerization Inhibition Studies

Derivatives of benzimidazole have been a significant focus of research for their potential as inhibitors of tubulin polymerization, a critical process in cell division. The disruption of microtubule dynamics by these agents can lead to cell cycle arrest and apoptosis, making them promising candidates for anticancer therapies.

Research has shown that certain benzimidazole derivatives exert their biological effects by binding to β-tubulin, specifically at the colchicine (B1669291) binding site. nih.govacs.org This interaction disrupts the formation of microtubules. Molecular docking studies have helped to explore the possible binding modes of these compounds within the colchicine site of the αβ-tubulin heterodimer. nih.gov The binding is often driven by Van der Waals interactions. nih.gov

A new class of carboxamide-bearing benzimidazole derivatives demonstrated significant cytotoxicity against various human tumor cell lines. nih.gov One of the most potent compounds, 7n, was found to inhibit tubulin polymerization with an IC₅₀ value of 5.05 ± 0.13 μM. nih.gov This activity was correlated with the arrest of the cell cycle in the G2/M phase. nih.gov Another potent derivative, compound 12b, exhibited an average IC₅₀ value of 50 nM against cancer cell growth and was confirmed through X-ray crystallography to bind directly to the colchicine site. acs.org

The structural features of these derivatives play a crucial role in their activity. For instance, studies on 1-aryl-5,6,7-trimethoxybenzimidazoles confirmed the importance of the trimethoxybenzimidazole moiety for antiproliferative and tubulin polymerization inhibition activities. nih.gov

Table 1: Tubulin Polymerization Inhibition by Benzimidazole Derivatives

CompoundTargetActivity (IC₅₀)Cell Lines Tested
Compound 7nTubulin Polymerization5.05 ± 0.13 μMA549, HCT116, SK-Mel-28, MCF-7
Compound 7uCytotoxicity2.55 to 17.89 µMSK-Mel-28
Compound 10 (1-aryl-5,6,7-trimethoxybenzimidazole derivative)Tubulin Polymerization0.26 μMA549, HCT-116, PC-3
Compound 12bCancer Cell Growth50 nM (average)A2780S, A2780/T

Antiviral Activity Research (e.g., Anti-HIV-1 in MT-4 cells)

The benzimidazole scaffold, particularly the tetrahydrobenzimidazole core, has been investigated for its antiviral properties, with a notable focus on activity against the Human Immunodeficiency Virus Type 1 (HIV-1). A key target for these compounds is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. These derivatives are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

The MT-4 cell line, a human T-cell line, is frequently used in antiviral assays to determine the efficacy of compounds against HIV-1. researchgate.netnih.gov These cells support rapid HIV-1 replication, making them a sensitive system for screening potential antiviral drugs. uctm.edunih.gov

One of the most active series of benzimidazole-based NNRTIs are the 1H,3H-thiazolo[3,4-a]benzimidazoles (TBZs). The lead compound in this class, NSC 625487 (1-(2',6'-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole), was found to selectively inhibit HIV-1 RT. Extensive structure-activity relationship (SAR) studies revealed that small lipophilic substituents, such as a methyl group, on the benzene-fused nucleus can enhance activity. The 5-methyl substituted derivative 17, for instance, showed an EC₅₀ of 1.9 μM in MT-4 cells, which was nearly equipotent to the lead compound but with lower toxicity. uctm.edu

Further modifications led to compounds with high selectivity indices (SI), which is a measure of the compound's selectivity for antiviral activity over cytotoxicity. Derivatives 26h and 26i exhibited SI values greater than 3927 and 5540, respectively, indicating a high therapeutic window in cell culture. uctm.edu

Table 2: Anti-HIV-1 Activity of Benzimidazole Derivatives in MT-4 Cells

Compound SeriesCompoundActivity (EC₅₀)Selectivity Index (SI)
TBZ DerivativeCompound 17 (5-methyl)1.9 μM>28
TBZ DerivativeNSC 6254870.5 μM>84
Benzimidazole-2-thione DerivativeCompound 26h0.07 μM>3927
Benzimidazole-2-thione DerivativeCompound 26i0.04 μM>5540

Studies on Interaction with Biomolecules (e.g., Protein Binding)

The therapeutic effects of this compound and its derivatives are predicated on their specific interactions with biological macromolecules. Research has focused on elucidating these binding mechanisms to understand their activity and to guide the design of more potent and selective compounds.

As discussed previously, a primary target for anticancer benzimidazole derivatives is the protein tubulin. These compounds bind to the colchicine-binding site on β-tubulin, interfering with microtubule dynamics. nih.govnih.gov While some residues implicated in binding, such as phenylalanine at position 200, are often buried within the protein structure, it is proposed that inter-domain movements may make the binding site accessible to the drugs. nih.gov X-ray crystallography has confirmed the direct binding of a potent benzimidazole analogue (compound 12b) to the colchicine site. acs.org

In the context of antiviral research, benzimidazole derivatives function as NNRTIs by binding to a non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. uctm.edu This binding induces conformational changes that inhibit the enzyme's function. The "butterfly-like" conformation of thiazolobenzimidazole (B1203321) (TBZ) derivatives is considered a key structural requirement for fitting into this binding site. uctm.edu

Beyond these well-established targets, computational studies have explored the potential for benzimidazole derivatives to interact with other biomolecules. Molecular docking has been used to predict the propensity of adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles to bind with targets such as human casein kinase 2 (CK2) and the M2 proton channel of the influenza virus, suggesting a potential multi-target role for these compounds. nih.gov

Table 3: Protein Binding Interactions of Benzimidazole Derivatives

Compound ClassTarget ProteinBinding SiteMethod of Study
Anticancer Benzimidazolesβ-TubulinColchicine SiteMolecular Docking, X-ray Crystallography
Anti-HIV-1 Thiazolobenzimidazoles (TBZs)HIV-1 Reverse TranscriptaseNon-Nucleoside Inhibitor Binding Pocket (NNIBP)Molecular Modeling
Adamantylated Tetrahalogeno-1H-benzimidazolesHuman Casein Kinase 2 (CK2)N/AMolecular Docking
Adamantylated Tetrahalogeno-1H-benzimidazolesInfluenza M2 Proton ChannelN/AMolecular Docking

Investigations into Antiulcer and Antisecretory Mechanisms

A prominent and clinically significant application of benzimidazole derivatives is in the treatment of acid-related gastrointestinal disorders. Their antiulcer and antisecretory effects stem from their ability to inhibit the gastric H+/K+-ATPase enzyme, commonly known as the proton pump. darmzentrum-bern.chasianpubs.org This enzyme is the final step in the pathway of gastric acid secretion from parietal cells in the stomach lining.

Substituted benzimidazoles, such as the well-known drug omeprazole, are proton pump inhibitors (PPIs). nih.gov These compounds are typically prodrugs that, under the acidic conditions of the parietal cell secretory canaliculus, are converted into a reactive sulfenamide (B3320178) intermediate. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition and a potent suppression of gastric acid secretion. rasayanjournal.co.in

The inhibitory action is highly selective because the enzyme is unique to the parietal cell and the acidic environment required for drug activation is localized there. Research has demonstrated that these compounds inhibit acid secretion stimulated by various secretagogues, indicating their action at the final stage of the process. darmzentrum-bern.ch

Numerous derivatives have been synthesized and evaluated for their ability to inhibit the H+/K+-ATPase. For example, benzimidazole-pyrazole hybrids have shown significant anti-ulcer activity in rat models, with some compounds demonstrating greater potency than omeprazole. nih.gov The development of new PPIs, including lansoprazole, pantoprazole, and rabeprazole, has involved modifications to the benzimidazole and pyridine (B92270) rings to improve stability and bioavailability. nih.govrasayanjournal.co.in

Table 4: Antiulcer and Antisecretory Activity of Benzimidazole Derivatives

Compound Class/NameMechanismPrimary TargetEffect
Substituted Benzimidazoles (e.g., Omeprazole)Irreversible InhibitionGastric H+/K+-ATPase (Proton Pump)Inhibition of Gastric Acid Secretion
H 149/94InhibitionGastric H+/K+-ATPaseInhibition of Proton Transport
Benzimidazole-pyrazole hybrids (e.g., 5d)InhibitionGastric H+/K+-ATPase (putative)Anti-ulcer activity (83.1% protection in rat model)
LansoprazoleInhibitionGastric H+/K+-ATPaseInhibition of Aminopyrine Accumulation

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 2-Ethyl Moiety and their Impact on Activity

The substituent at the 2-position of the benzimidazole (B57391) ring is a well-established determinant of biological activity. rroij.comnih.gov Systematic modification of the 2-ethyl group in 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole would likely have a significant impact on its therapeutic potential.

Chain Length and Branching: The length and branching of the alkyl chain at the 2-position can influence the compound's lipophilicity and steric interactions with its biological target. Generally, increasing the chain length from methyl to ethyl and beyond can enhance binding affinity to a certain point, after which steric hindrance may lead to a decrease in activity. For instance, in a series of 2-alkyl-benzimidazoles, variations in chain length would modulate the van der Waals interactions within a receptor's binding pocket.

Introduction of Unsaturation and Functional Groups: Replacing the ethyl group with alkenyl or alkynyl moieties introduces conformational rigidity and the potential for alternative interactions, such as pi-stacking. Furthermore, the incorporation of functional groups like hydroxyl, amino, or carbonyl groups within the 2-alkyl chain can introduce new hydrogen bonding opportunities, potentially leading to increased potency and selectivity.

A comparative study on 2-methyl- and 2-ethylbenzimidazoles, while not conducted on the tetrahydro- derivative, highlighted differences in their enthalpies of formation, suggesting that even a minor change in the alkyl substituent can alter the molecule's energetic properties. nih.gov Research on other benzimidazole derivatives has indicated a preference for sp³ hybridized carbons at the 2-position for certain biological activities, which supports the potential of the ethyl group. nih.gov

Table 1: Hypothetical Impact of 2-Position Alkyl Modifications on Activity

Modification of 2-Ethyl MoietyPredicted Impact on LipophilicityPotential Change in Biological ActivityRationale
Shortening to MethylDecreaseMay decrease or increase depending on targetAltered steric bulk and hydrophobic interactions
Lengthening to Propyl/ButylIncreasePotential for increased affinity up to a limitEnhanced hydrophobic interactions
Branching (e.g., Isopropyl)IncreaseMay decrease activity due to steric clashIncreased steric hindrance
Introduction of a double bondMinimal changeMay alter binding mode and activityIncreased rigidity and potential for pi-interactions
Addition of a hydroxyl groupDecreasePotential for increased activityIntroduction of a hydrogen bond donor/acceptor

This table is illustrative and based on general SAR principles for benzimidazoles, as direct experimental data for this compound is not available.

Influence of Substituents on the Tetrahydrobenzene Ring on Biological and Material Properties

The 4,5,6,7-tetrahydrobenzene ring of the molecule offers multiple positions for substitution, which can significantly modulate its biological and material properties. The saturated nature of this ring imparts a three-dimensional character to the molecule, and substituents can adopt either axial or equatorial positions, leading to different conformational isomers.

Biological Properties: The introduction of substituents on the tetrahydrobenzene ring can affect how the molecule fits into a biological target and its pharmacokinetic profile. For example, polar substituents like hydroxyl or carboxyl groups could enhance aqueous solubility and provide new interaction points. Conversely, lipophilic groups such as alkyl or halogen substituents could increase membrane permeability and potency for targets with hydrophobic binding pockets. Studies on related tetrahydrobenzo rroij.comrjptonline.orgthieno[2,3-d]pyrimidine derivatives have shown that substituents on the tetrahydrobenzene portion can influence anti-inflammatory activity. nih.govresearchgate.net

Material Properties: In the context of material science, substituents on the tetrahydrobenzene ring could influence properties such as crystal packing, melting point, and solubility in organic solvents. The introduction of groups capable of hydrogen bonding could lead to more ordered crystalline structures and higher melting points.

Role of N-Substitutions on Compound Activity and Stability

Alkylation or acylation at the nitrogen atoms of the imidazole (B134444) ring is a common strategy to modify the properties of benzimidazole derivatives. nih.gov

N-1 Substitution: Substitution at the N-1 position can have a profound effect on the molecule's properties. An N-alkyl group can increase lipophilicity and may orient the 2-ethyl group in a specific conformation favorable for binding. Furthermore, N-substitution prevents the formation of certain hydrogen bonds, which could be beneficial or detrimental depending on the target. In some cases, N-alkylation of benzimidazoles has been shown to modulate their biological activities and physicochemical properties. researchgate.netnih.gov

Stability: N-substitution can also impact the metabolic stability of the compound. The imidazole N-H is a potential site for metabolism, and its replacement with an alkyl group can block this pathway, potentially leading to a longer biological half-life.

Table 2: Predicted Effects of N-Substitution on Compound Properties

N-SubstitutionPotential Effect on ActivityPotential Effect on Stability
N-MethylMay increase or decrease depending on targetMay increase metabolic stability
N-BenzylLikely to increase lipophilicity, may enhance activityMay alter metabolic pathways
N-AcylMay decrease basicity and alter activityCan be liable to hydrolysis

This table is based on general observations for benzimidazole derivatives.

Conformation-Activity Relationships

The tetrahydrobenzene ring fused to the imidazole core is not planar and can adopt several conformations, such as a half-chair or boat. The specific conformation adopted by the ring system, and the relative orientation of the 2-ethyl group, will be critical for its interaction with a biological target.

The presence of substituents on the tetrahydrobenzene ring will influence the conformational equilibrium. The general principles of conformational analysis of substituted cyclohexanes can be applied, where bulky substituents tend to favor the equatorial position to minimize steric strain. rsc.org The interplay between the conformation of the six-membered ring and the orientation of the substituents can lead to specific isomers having significantly higher activity than others. This highlights the importance of stereochemistry in the design of active analogs. Studies on other bicyclic systems have demonstrated that controlling the conformation can directly impact reactivity and biological activity. rsc.org

Computational Approaches for SAR Elucidation

In the absence of extensive experimental data, computational methods serve as powerful tools to predict the SAR of this compound and guide the design of new derivatives.

Molecular Docking: This technique can be used to predict the binding mode of the compound and its analogs within the active site of a specific biological target. Docking studies can help to rationalize the observed SAR and predict which modifications are likely to improve binding affinity. Computational studies on other benzimidazole derivatives have successfully used molecular docking to understand their binding mechanisms. nih.govresearchgate.netctppc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models based on a set of compounds with known activities. These models can then be used to estimate the activity of newly designed molecules. Such approaches have been successfully applied to other classes of benzimidazole inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, revealing the stability of the binding mode and the key interactions over time. This can offer a more detailed understanding of the SAR than static docking poses alone. researchgate.net

Lack of Specific Research Data on the Molecular Actions of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the molecular mechanism of action for the chemical compound this compound. Consequently, the construction of a detailed article adhering to the requested outline on its specific molecular targets, protein-ligand interactions, and influence on cellular pathways is not possible at this time.

The benzimidazole scaffold, a core component of this molecule, is a well-recognized pharmacophore in medicinal chemistry, and numerous derivatives have been extensively studied. These studies reveal a broad range of biological activities, including antimicrobial, antiviral, and antitumor effects. The mechanisms for other benzimidazole-containing compounds often involve interactions with various biological targets such as enzymes and receptors. For instance, different derivatives of the parent compound, benzimidazole, have been shown to inhibit protein kinases or bind to DNA.

Similarly, research on other derivatives sharing the 4,5,6,7-tetrahydro-1H-benzimidazole core has identified specific biological targets. One study, for example, investigated a series of these derivatives as potent antagonists for the 5-hydroxytryptamine (5-HT3) receptor, a target relevant for conditions like irritable bowel syndrome. nih.gov

However, it is crucial to note that the specific biological activity and molecular mechanism of action are highly dependent on the complete and exact chemical structure of a compound, including the nature and position of its substituents. The ethyl group at the 2-position of this compound confers a unique chemical identity. Without dedicated studies on this precise molecule, any discussion of its mechanism of action would be speculative and not based on direct scientific evidence.

Therefore, detailed information regarding the following aspects for this compound remains uncharacterized in published research:

Mechanism of Action Investigations at the Molecular Level

Biological Pathway Disruption Mechanisms

Further empirical research, including target identification screens, binding assays, and crystallographic studies, would be required to elucidate the specific molecular interactions and biological effects of 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole.

Advanced Research Directions and Methodological Innovations

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of the benzimidazole (B57391) core, a key feature of 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole, is a central theme in heterocyclic chemistry. researchgate.net Modern research prioritizes the development of efficient, environmentally sustainable, and cost-effective synthetic protocols. researchgate.netnih.gov A significant focus is on one-pot, multicomponent reactions (MCRs) which allow for the construction of complex molecules from multiple reactants in a single step, enhancing efficiency and reducing waste. nih.gov

Recent advancements have seen the use of novel catalytic systems to drive these reactions under milder conditions. For instance, iron-catalyzed MCRs have been developed for synthesizing benzimidazole derivatives from components like benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) at room temperature. nih.gov Other approaches employ palladium-based catalysts with specialized dialkylbiaryl phosphine (B1218219) ligands to achieve cascade reactions, such as intermolecular amination and amidation, providing modular access to a wide range of functionalized benzimidazoles with high regioselectivity. nih.gov The use of ultrasound irradiation in conjunction with catalysts like Cu-doped ZnO has also been shown to accelerate reaction times and improve yields significantly. researchgate.net Continuous flow reactors represent another frontier, offering advantages over traditional batch methods by reducing reaction times and excluding toxic reagents. semanticscholar.org

Catalyst SystemKey FeaturesReaction TypeReference
Fe(III)-porphyrin Mild room temperature conditions, high selectivity.One-pot, three-component reaction. nih.gov
Palladium with tBuBrettPhos ligand Enables cascade reactions, high regioselectivity.Intermolecular amination/amidation. nih.gov
MOF@MT‐COF‐Cu Heterogeneous catalyst, easy recovery, good stability.Green and mild condition synthesis. researchgate.net
Cu-doped ZnO Ultrasound irradiation, reduced reaction time (15-30 min), excellent yields.One-pot multistep reaction. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and chemical synthesis. nih.gov These technologies can process vast amounts of chemical data to identify new molecular targets, design novel molecules, and predict the efficacy and properties of potential compounds. nih.govnih.gov For derivatives of this compound, AI can be employed in de novo drug design, where algorithms generate new chemical structures with desired properties from scratch. nih.gov

ML models, including deep learning paradigms, can screen millions of compounds virtually in a matter of hours, a task that would take years using traditional methods. nih.gov These models can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize candidates with favorable pharmacokinetic profiles. nih.gov Furthermore, AI can assist in planning synthetic routes, identifying the most efficient pathways and reaction conditions, thereby accelerating the physical creation of newly designed compounds. nih.gov

High-Throughput Screening Methodologies for Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com The process involves the integration of automation, miniaturized assays, and large-scale data analysis to identify "hits" from extensive compound libraries. bmglabtech.comnih.govnih.gov For this compound, HTS would be used to screen libraries of its derivatives to identify compounds with specific biological activities. researchgate.net

The HTS workflow typically involves several key steps:

Preparation of Compound Libraries : Collections of derivatives are stored in "stock plates" and prepared in arrayed formats like 384- or 1536-well microplates. bmglabtech.com

Assay Development and Automation : A suitable biochemical or cellular assay is established and configured for a robotic workstation, which handles liquid dispensing and plate movements. bmglabtech.com

Screening and Data Acquisition : The automated system performs the assay on the entire library, with plate readers used as detectors to measure the results. bmglabtech.com

Data Analysis : Specialized software processes the large volume of data to identify active compounds or "hits" for further investigation. bmglabtech.com

Modern HTS utilizes various advanced detection technologies, including time-resolved fluorescence, fluorescence polarization, and label-free mass spectrometry techniques like SAMDI, which can screen over 100,000 compounds per day. nih.govacs.org

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for elucidating their mechanism of action. Advanced spectroscopic techniques are indispensable for these studies. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is fundamental for elucidating the precise chemical structure of newly synthesized compounds. nih.govnih.gov

High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition of the molecules. nih.gov To study the dynamic interactions between a compound and its biological target, such as an enzyme or receptor, more sophisticated methods are employed. Molecular dynamics (MD) simulations, often used in conjunction with experimental data, can model the stability and conformational changes of a ligand-protein complex over time. nih.gov Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique used to investigate low-frequency molecular vibrations, which are linked to the collective motions and conformational flexibility of molecules, providing insights into their functional dynamics. researchgate.net

Isotopic Labeling for Metabolic Pathway Tracing in Research Models

Isotopic labeling is a powerful technique used to track the metabolic fate of a compound within a biological system. nih.gov By replacing certain atoms in the this compound molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N), researchers can follow the compound and its metabolites through various biochemical pathways. nih.govnih.gov

Mass spectrometry is the primary analytical tool for these studies, as it can differentiate between the masses of unlabeled and labeled metabolites. princeton.edu This allows for the quantitative measurement of metabolic flux—the rate of turnover of molecules through a pathway. nih.gov Such studies are essential for understanding how the compound is processed, identifying its active metabolites, and uncovering its mechanism of action or potential off-target effects. nih.gov The data obtained from isotope tracing experiments can reveal which pathways are affected by the compound and can help to discover previously unknown metabolic functions or cycles. nih.gov

Investigation of Solvation Effects and Bioavailability in Model Systems

The bioavailability of a compound, or the extent to which it reaches systemic circulation, is a critical factor in its potential therapeutic utility. Solvation, the interaction of a solute with its surrounding solvent, plays a key role in a compound's solubility and permeability, which are major determinants of bioavailability. researchgate.net For a molecule like this compound, understanding how it interacts with aqueous and lipid environments is essential.

Research in this area involves developing advanced drug delivery systems to enhance oral bioavailability. nih.gov For instance, self-emulsifying drug delivery systems (SEDDS) can be formulated to improve the biopharmaceutical properties of poorly soluble compounds. nih.gov These systems consist of oils, surfactants, and co-surfactants that form a fine emulsion upon contact with aqueous fluids in the gut, thereby enhancing drug dissolution and absorption. nih.gov In vivo pharmacokinetic studies in animal models are then used to compare the bioavailability of the formulated compound against the free compound, providing clear data on the success of the delivery system. nih.gov

Addressing Methodological Discrepancies in Research Data through Standardized Bioassays and Purity Validation

The reproducibility and reliability of research findings are paramount. This requires rigorous validation of analytical methods and the use of standardized bioassays. ikev.org Method validation ensures that an analytical procedure is suitable for its intended purpose, encompassing parameters like accuracy, precision, specificity, linearity, and robustness. registech.comresearchgate.net

For this compound and its derivatives, ensuring the chemical purity of the test sample is critical. Techniques like High-Performance Liquid Chromatography (HPLC) are commonly used to determine the purity of a substance and to separate it from any impurities or enantiomers (in the case of chiral molecules). registech.com Standardized bioassays are necessary to ensure that results from different laboratories can be compared meaningfully. This involves using well-characterized reagents, consistent cell lines or animal models, and universally accepted protocols. youtube.com Establishing a set of system suitability criteria is also crucial to verify that the analytical system is performing correctly during each run. registech.com Adherence to these principles minimizes methodological discrepancies and ensures the generation of high-quality, reliable data.

Exploration of Novel Applications in Emerging Fields (e.g., sensors, supramolecular chemistry)

The unique structural attributes of this compound, particularly its heterocyclic benzimidazole core, present intriguing possibilities for its application in emerging scientific and technological fields. While direct research on this specific compound in areas such as sensor technology and supramolecular chemistry is not extensively documented, the broader family of benzimidazole derivatives has shown considerable promise, suggesting potential avenues for future investigation.

Chemical Sensors:

Benzimidazole and its derivatives are known to exhibit fluorescent properties, a characteristic that is highly valuable in the development of chemical sensors. These compounds can be designed to interact with specific analytes, leading to a detectable change in their fluorescence, such as quenching or enhancement. This principle has been successfully applied in the creation of sensors for various metal ions. For instance, Schiff base derivatives of benzimidazole have been developed as fluorescent sensors for the detection of Al³⁺ and Zn²⁺ ions. The nitrogen atoms within the imidazole (B134444) ring of the benzimidazole moiety can act as binding sites for metal ions, and this interaction can modulate the electronic properties of the molecule, thereby affecting its fluorescence.

Given these precedents, it is conceivable that this compound could serve as a foundational scaffold for the design of novel fluorescent sensors. The ethyl group at the 2-position and the saturated cyclohexane (B81311) ring could be functionalized to tune the molecule's selectivity and sensitivity towards specific target analytes.

Supramolecular Chemistry:

The field of supramolecular chemistry involves the study of systems composed of a discrete number of molecules, where the forces between the molecules are weaker than covalent bonds. The benzimidazole core, with its capacity for hydrogen bonding and π-π stacking interactions, is a valuable building block in the construction of supramolecular assemblies. While specific research on the supramolecular chemistry of this compound is limited, the general principles governing benzimidazole-containing structures are applicable. The potential for this compound to form well-ordered, self-assembled structures opens up possibilities for its use in areas such as materials science and drug delivery.

Table 1: Potential Applications of Benzimidazole Scaffolds in Emerging Fields

Field of Application Underlying Principle Potential Role of this compound
Chemical Sensors Modulation of fluorescence upon analyte binding. Could be functionalized to create selective fluorescent sensors for metal ions or other small molecules.
Supramolecular Chemistry Formation of ordered structures through non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Could act as a building block for the construction of novel supramolecular architectures with tailored properties.

Research on Environmental Fate and Degradation Pathways (excluding toxicology)

Benzimidazole compounds can enter the environment through various routes, including industrial discharge and agricultural runoff. mdpi.comuj.ac.za Their persistence in soil and water is influenced by their chemical structure and the prevailing environmental conditions. mdpi.comuj.ac.za

Potential Degradation Pathways:

The degradation of benzimidazoles in the environment is primarily mediated by microbial activity. nih.govpeerj.comnih.gov Various bacterial and fungal species have been shown to biodegrade benzimidazole-based compounds. nih.govpeerj.comnih.gov The degradation processes typically involve enzymatic reactions such as oxidation and hydrolysis.

For this compound, potential microbial degradation could initiate with the oxidation of the ethyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid. The saturated cyclohexane ring could also be a site for enzymatic attack, potentially leading to hydroxylation and subsequent ring cleavage. The central benzimidazole ring is generally more resistant to degradation but can be broken down by specialized microorganisms.

Abiotic Degradation:

In addition to microbial degradation, abiotic processes such as photolysis may contribute to the transformation of benzimidazoles in the environment. The absorption of UV radiation can lead to the breakdown of the molecule, although the significance of this pathway for this compound would depend on its specific photochemical properties.

Q & A

Q. What are the common synthetic routes for 2-Ethyl-4,5,6,7-tetrahydrobenzimidazole?

The synthesis typically involves condensation reactions under alkaline conditions or nitrosation pathways. For example, cyclohexanone derivatives can undergo nitrosation with nitrosyl chloride in liquid sulfur dioxide, followed by cyclization to form the tetrahydrobenzimidazole core . Alternatively, alkylation of 4,5,6,7-tetrahydrobenzimidazole precursors with ethyl halides in the presence of base (e.g., sodium hydroxide) is a direct route . Key steps include refluxing in solvents like ethanol or methanol and purification via crystallization .

Q. What analytical techniques are used to characterize this compound?

Common methods include:

  • NMR spectroscopy for structural elucidation (e.g., confirming ethyl group integration and ring saturation) .
  • HPLC (reverse-phase columns like Newcrom R1) to assess purity and separation efficiency .
  • X-ray crystallography for determining molecular geometry and hydrogen-bonding patterns, as demonstrated in related benzimidazole derivatives .
  • Melting point analysis to verify compound identity and purity .

Q. How to confirm the purity of synthesized this compound?

Combine chromatographic (HPLC, TLC) and spectroscopic (NMR, IR) methods. For instance, HPLC retention time consistency under standardized conditions (e.g., acetonitrile/water mobile phase) can confirm purity . Melting point determination (e.g., 114–116°C for analogous compounds) and elemental analysis further validate purity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Solvent selection : Use polar aprotic solvents like DMSO to enhance reaction rates .
  • Catalysis : Add glacial acetic acid to facilitate Schiff base formation in condensation reactions .
  • Purification : Employ recrystallization from ethanol/water mixtures to improve yield (65–89% reported in similar syntheses) .
  • Reaction time : Extended reflux durations (e.g., 18 hours) may improve cyclization efficiency .

Q. How does the substitution pattern on the benzimidazole core influence biological activity?

The ethyl group at the 2-position enhances steric bulk, potentially improving target binding. For example, 2-ethyl derivatives showed higher inhibitory activity against influenza virus multiplication compared to methyl or butyl analogs, likely due to optimized hydrophobic interactions with viral enzymes . However, excessive substitution (e.g., tetramethyl derivatives) reduces solubility, masking activity in assays .

Q. How to address discrepancies in biological activity data due to compound solubility?

  • Co-solvents : Use DMSO or methanol (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) via post-synthetic modifications, as seen in lithium aluminum hydride reductions of related compounds .
  • Assay optimization : Pre-saturate culture media with the compound to prevent precipitation during biological testing .

Q. What mechanistic insights exist regarding the role of this compound in enzyme inhibition?

Studies suggest the compound acts as a competitive inhibitor by occupying the substrate-binding pocket of target enzymes. For instance, its planar benzimidazole ring may π-stack with aromatic residues in viral neuraminidases, while the ethyl group stabilizes hydrophobic subpockets . Comparative IC50 analyses with halogenated analogs (e.g., bromo or iodo derivatives) can reveal electronic effects on binding affinity .

Q. What are the challenges in scaling up the synthesis for in vivo studies?

  • Scalability : Batch reflux systems may require temperature gradients to maintain reaction efficiency at larger volumes .
  • Purification : Column chromatography becomes impractical; switch to fractional crystallization or distillation .
  • Stereochemical integrity : Monitor racemization during optical resolution steps, as seen in the use of (+)-dibenzoyltartaric acid for chiral separations .

Q. How to resolve contradictory results in replication studies of this compound’s activity?

  • Standardize protocols : Control solvent purity (e.g., absolute ethanol vs. technical grade), reaction atmosphere (N2 vs. air), and heating methods (oil bath vs. microwave) .
  • Validate assays : Include positive controls (e.g., oseltamivir for antiviral studies) and replicate experiments across independent labs .
  • Characterize intermediates : Use LC-MS to identify byproducts that may interfere with activity .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound?

  • Variation of substituents : Systematically replace the ethyl group with other alkyl/aryl groups to map steric and electronic requirements .
  • Bioisosteric replacements : Substitute the benzimidazole core with thiazolo[5,4-c]pyridine to assess scaffold flexibility .
  • Computational modeling : Perform docking studies using crystallographic data (e.g., PDB IDs) to predict binding modes and guide synthetic priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.